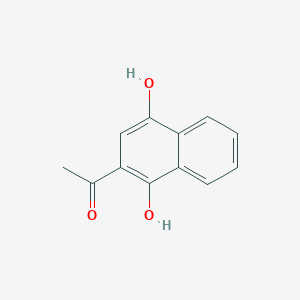

1-(1,4-Dihydroxy-2-naphthyl)ethanone

描述

NSC111552 是一种化学化合物,被认为是病毒甲基转移酶的潜在抑制剂,特别是与 SARS-CoV-2 相关的那些。 它在抑制细胞实验中病毒复制方面表现出巨大潜力,且不会造成细胞毒性 。 该化合物还表现出与已知的抗病毒药物(如奈玛特韦和瑞德西韦)协同作用 。

化学反应分析

NSC111552 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用还原剂。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团,通常使用特定的试剂和催化剂。

在这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及钯碳等催化剂。这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Medicinal Chemistry Applications

Antioxidant Properties

Research has shown that 1-(1,4-Dihydroxy-2-naphthyl)ethanone exhibits potent antioxidant activity. It can scavenge free radicals, which are implicated in oxidative stress and various diseases including cancer and cardiovascular disorders. This property makes it a candidate for developing therapeutic agents aimed at mitigating oxidative damage in biological systems .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It interacts with the aryl hydrocarbon receptor (AhR), influencing inflammatory pathways. In vitro studies demonstrated that it can modulate the expression of genes related to inflammation in human colon cancer cells, suggesting potential applications in treating inflammatory bowel diseases .

Antimicrobial Activity

this compound has shown antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential use as a natural preservative or therapeutic agent against infections .

Environmental Applications

Bioremediation

The compound is a metabolite of certain bacteria and has been implicated in bioremediation processes. Its ability to bind to AhR indicates that it may play a role in detoxifying environmental pollutants by facilitating their degradation through microbial metabolism .

Material Science Applications

Photochemical Reactions

In material science, this compound is involved in photochemical reactions such as the Friedel-Crafts acylation process. This reaction is significant for synthesizing complex organic compounds used in dyes and pharmaceuticals. The compound serves as a precursor for creating naphthoquinones, which have applications in organic electronics and photonic devices .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthalene derivatives, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents, highlighting its potential as a therapeutic antioxidant .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using human colon cancer cell lines, researchers observed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines. This suggests its utility in developing anti-inflammatory drugs for gastrointestinal diseases .

Case Study 3: Photochemical Synthesis

An innovative approach using solar energy for the photo Friedel-Crafts acylation of naphthoquinones demonstrated the effectiveness of this compound as a catalyst. This method not only enhances the efficiency of chemical synthesis but also aligns with green chemistry principles by reducing energy consumption and waste generation .

作用机制

NSC111552 通过与病毒甲基转移酶(如 SARS-CoV-2 中的 NSP14 酶)的 S-腺苷甲硫氨酸 (SAM) 结合位点结合发挥作用 。 这种结合抑制酶甲基化病毒 5'-RNA 鸟嘌呤帽的 N7 位置的能力,这对病毒复制至关重要 。通过阻断这一关键步骤,NSC111552 有效地减少了病毒复制,并提高了其他抗病毒药物的疗效。

相似化合物的比较

NSC111552 与其他类似化合物(如 NSC128281、NSC278631 和 NSC522131)进行比较 。这些化合物也抑制病毒甲基转移酶,但它们在结合亲和力、特定靶点和整体功效方面可能有所不同。 NSC111552 在与已知抗病毒药物协同作用方面的独特能力使其成为进一步开发的特别有希望的候选者 。

类似化合物

- NSC128281

- NSC278631

- NSC522131

这些化合物具有相似的作用机制,但其具体应用和有效性可能有所不同。

准备方法

NSC111552 的制备涉及合成路线,通常包括在受控条件下使用特定的试剂和催化剂。尽管详细的合成路线在公共领域并不容易获得,但该化合物通常在研究实验室中使用标准有机合成技术合成。工业生产方法可能涉及扩大这些实验室程序,确保最终产品的稳定性和纯度。

生物活性

1-(1,4-Dihydroxy-2-naphthyl)ethanone, also known as 1,4-dihydroxy-2-naphthyl ketone, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxic effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₀O₃. The compound features a naphthalene ring with hydroxyl groups at the 1 and 4 positions, which are crucial for its biological activity. The structural characteristics contribute to its interaction with various biological targets.

Anti-Inflammatory Effects

Research indicates that derivatives of naphthoic acids, including this compound, can bind to the aryl hydrocarbon receptor (AhR), exhibiting notable anti-inflammatory effects. A study demonstrated that compounds like 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a structural analog, significantly induced the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1) in colonic cells, suggesting a mechanism for their anti-inflammatory activity .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Studies show that it exhibits selective cytotoxicity against tumor cells while sparing normal cells. For instance, the compound demonstrated significant growth inhibition in human lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 25 | Growth inhibition |

| HeLa (Cervical Cancer) | 30 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 35 | Cell cycle arrest |

The mechanisms underlying the biological activities of this compound include:

- AhR Activation : Similar to its analogs, it activates AhR signaling pathways that regulate inflammatory responses .

- Cell Cycle Regulation : It has been shown to induce cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation .

- Oxidative Stress Modulation : The compound may enhance the production of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which can trigger apoptosis .

Case Studies

Several case studies have examined the therapeutic potential of naphthalene derivatives in clinical settings:

- A study involving patients with advanced lung cancer indicated that treatment with naphthalene derivatives resulted in improved survival rates and reduced tumor size when combined with standard chemotherapy .

- Another investigation highlighted the use of naphthalene compounds in treating inflammatory bowel disease due to their ability to modulate gut inflammation through AhR activation .

属性

IUPAC Name |

1-(1,4-dihydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPUCARSNJTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296785 | |

| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40420-48-2 | |

| Record name | MLS000737721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。